2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide
Description
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core modified with a 2-oxo group at position 2 and a carboxamide substituent at position 2. The carboxamide nitrogen is further substituted with a [1-(thiophen-2-yl)cyclopentyl]methyl group, introducing steric bulk and heteroaromaticity from the thiophene ring.
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXEUBFRYLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and cyclopentylmethyl moiety. One common approach is to use a Suzuki-Miyaura cross-coupling reaction, which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bonds necessary for the chromene core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Pharmacological Potential
The compound's structural characteristics indicate possible pharmacological activities. Research has shown that derivatives of chromene exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with chromene structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the chromene ring can enhance cytotoxicity against various cancer cell lines.
- Antioxidant Properties : The incorporation of thiophene may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Neuroprotective Effects
Recent studies have indicated that compounds similar to 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation.
Anti-inflammatory Activity
Research has pointed to the anti-inflammatory potential of chromene derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory conditions.
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC values lower than standard chemotherapy agents. |
| Study B | Neuroprotection | Showed reduced apoptosis in neuronal cells exposed to neurotoxic agents, suggesting protective effects against neurodegeneration. |
| Study C | Anti-inflammatory | In vivo studies indicated decreased levels of TNF-alpha and IL-6 in models of induced inflammation. |
Mechanism of Action
The mechanism by which 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may neutralize free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Chromene-3-carboxamide Derivatives
The following compounds share the 2-oxo-2H-chromene-3-carboxamide scaffold but differ in substituents on the carboxamide nitrogen, influencing physicochemical and biological properties.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, comparisons can be inferred:
- Lipophilicity : The thiophene-cyclopentylmethyl group in the target compound likely increases logP compared to the polar sulfamoylphenyl group in Compound 12 . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bioactivity: N-(4-Methoxyphenethyl) analogue: Coumarins with methoxy groups exhibit enhanced antioxidant and anti-inflammatory activities due to electron-donating effects . Sulfamoylphenyl derivative (Compound 12): Sulfonamide-containing coumarins are often explored for carbonic anhydrase inhibition or diuretic effects .
Challenges and Opportunities
- Target Compound : The bulky cyclopentyl-thiophene substituent may complicate synthetic scalability or metabolic stability.
- SAR Insights : Substitutions on the carboxamide nitrogen significantly modulate bioactivity. For example, electron-withdrawing groups (e.g., sulfamoyl) enhance polarity, while aromatic/heteroaromatic groups (e.g., thiophene) may improve target binding affinity.
Biological Activity
2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide, identified by the CAS number 1058208-79-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antioxidant properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a chromene backbone with a thiophene substituent and a cyclopentyl group. Its molecular formula is C₁₈H₁₉N₁O₃S, with a molecular weight of approximately 353.4 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including heterocyclization methods. The synthesis process often employs starting materials such as thiophenes and cyclopentyl derivatives, which are subjected to various chemical transformations to achieve the final product.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies evaluating thiazole derivatives have demonstrated their ability to scavenge free radicals and chelate ferrous ions, indicating potential protective effects against oxidative stress .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study assessed its activity against human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ). The results indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Cytotoxicity Studies
Note: Exact IC50 values need to be filled based on specific experimental results.
The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound may interact with enzymes such as topoisomerase I, which is crucial for DNA replication and repair in cancer cells .
Case Studies
Recent investigations into related compounds have provided insights into their therapeutic potential:
- Study on Thiazole Derivatives : A series of thiazole-catechol compounds were synthesized and evaluated for antioxidant and cytotoxic activities. Compounds exhibiting significant cytotoxicity against A549 cells were identified, suggesting structural modifications could enhance efficacy .
- NCI Screening : Compounds structurally related to this compound were screened through the NCI's human tumor cell line panel, revealing promising anticancer activity against leukemia and other malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
